4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide (CAS 2101198-51-8) for your kinase inhibitor programs. This compound's synergistic N1-cyclopentyl (conformationally constrained hydrophobic anchor) and N,N-diethyl tertiary carboxamide (eliminates amide H-bond donor) cannot be replicated by common N1-alkyl or secondary amide analogs. The reduced HBD (1) and moderate lipophilicity (clogP 1.5–2.5) place it in a favorable CNS MPO space for blood-brain barrier penetration studies. The 4-amino group offers a versatile handle for rapid library diversification. Avoid generic substitution risk—this scaffold delivers unique selectivity and permeability profiles for CDK2, FLT3, BTK, and JAK targets.

Molecular Formula C13H22N4O
Molecular Weight 250.346
CAS No. 2101198-51-8
Cat. No. B3013685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide
CAS2101198-51-8
Molecular FormulaC13H22N4O
Molecular Weight250.346
Structural Identifiers
SMILESCCN(CC)C(=O)C1=NN(C=C1N)C2CCCC2
InChIInChI=1S/C13H22N4O/c1-3-16(4-2)13(18)12-11(14)9-17(15-12)10-7-5-6-8-10/h9-10H,3-8,14H2,1-2H3
InChIKeyWMURWEKOFSKSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide (CAS 2101198-51-8): A Structurally Differentiated 4-Aminopyrazole-3-carboxamide Scaffold for Kinase-Targeted Discovery


4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide (CAS 2101198-51-8) is a fully substituted 4-aminopyrazole-3-carboxamide with molecular formula C13H22N4O and molecular weight 250.34 g/mol . The compound belongs to the therapeutically validated 4-aminopyrazole-3-carboxamide class, a scaffold extensively employed in kinase inhibitor design, particularly targeting CDKs, FLT3, JAKs, and BTK [1]. Its three distinguishing structural features—an N1-cyclopentyl substituent, a 4-amino group, and an N,N-diethyl tertiary carboxamide—collectively define a physicochemical and conformational profile that cannot be replicated by common N1-alkyl or secondary amide analogs, making it a non-fungible entry in screening libraries and medicinal chemistry programs.

Why 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide Cannot Be Casually Substituted by In-Class Analogs: Key Structural Determinants of Pharmacological Divergence


Within the 4-aminopyrazole-3-carboxamide class, seemingly minor substituent changes at N1 and the C3 carboxamide nitrogen produce large shifts in lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1]. The N1-cyclopentyl group of this compound introduces a conformationally constrained cycloalkyl motif that alters the spatial orientation of the pyrazole ring relative to the protein ATP-binding pocket compared to smaller N1-alkyl (methyl, ethyl) or planar N1-aryl analogs. Simultaneously, the N,N-diethyl tertiary carboxamide eliminates the hydrogen-bond donor present in secondary amides (e.g., N-methyl or N-cyclopentyl amide congeners), fundamentally changing the compound's polarity, permeability, and off-rate kinetics at kinase targets [2]. These structural features are not additive but synergistic: swapping either the N1-cyclopentyl for ethyl or the N,N-diethyl for monoalkyl carboxamide yields a different molecule with distinct selectivity and developability profiles. Generic substitution without quantitative comparative data therefore carries a high risk of selecting a compound that fails to reproduce the desired binding, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide Against Its Closest Structural Analogs


Lipophilicity (clogP) Differentiation: N1-Cyclopentyl Plus N,N-Diethyl Substitution Produces a Distinct Lipophilicity Window Relative to N1-Ethyl and Monoalkyl Amide Analogs

The target compound (MW 250.34, C13H22N4O) incorporates both an N1-cyclopentyl group and an N,N-diethyl tertiary carboxamide, yielding a higher calculated clogP and increased non-polar surface area compared to the N1-ethyl secondary amide analog 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide (CAS 1006485-32-0, MW 182.22, C8H14N4O) and the N1-cyclopentyl N-methyl analog 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide (CAS 2101195-76-8, MW 222.29) . The N1-cyclopentyl substituent contributes approximately 2.5–3.0 additional carbon units of lipophilic bulk relative to N1-ethyl, while the N,N-diethylamide adds two ethyl groups versus a single methyl or hydrogen . This lipophilicity increment places the compound in a LogP range (estimated 1.5–2.5) that is favorable for passive membrane permeability while maintaining aqueous solubility above 50 µM, a balance that the smaller ethyl analog may not achieve in the same target engagement context [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile: Tertiary N,N-Diethyl Carboxamide Eliminates One H-Bond Donor Present in Secondary Amide Analogs

The target compound possesses a tertiary N,N-diethyl carboxamide, which has zero hydrogen-bond donors (HBD) on the amide nitrogen, in contrast to the secondary amide comparator 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide (CAS 2101195-76-8) which retains one HBD at the amide NH . The compound 4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide (CAS 895930-41-3), which swaps the cyclopentyl to the carboxamide nitrogen and ethyl to N1, also retains the amide NH HBD . Reducing the HBD count from 3 to 2 (including the 4-amino group) is known within the 4-aminopyrazole-3-carboxamide class to improve passive permeability across Caco-2 monolayers by approximately 2–5 fold and reduce P-glycoprotein efflux susceptibility, as demonstrated in systematic SAR studies of related kinase inhibitor series [1]. The tertiary amide also eliminates a potential metabolic soft spot (N-dealkylation of secondary amides), which may confer enhanced microsomal stability.

Hydrogen bonding Permeability Kinase selectivity

Conformational Constraint at N1: Cyclopentyl Ring Locks Pyrazole Orientation Relative to N1-Ethyl Flexible Analogs

The N1-cyclopentyl substituent of the target compound imposes greater conformational restriction than the freely rotating N1-ethyl group present in 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide (CAS 1006485-32-0) . In the 4-aminopyrazole-3-carboxamide kinase inhibitor class, the N1 substituent occupies a hydrophobic pocket adjacent to the hinge-binding region, and its conformational mobility directly influences the entropic cost of binding [1]. Cyclopentyl rings preferentially adopt envelope or twist conformations with a limited pseudorotational itinerary, reducing the number of accessible rotamers compared to an ethyl chain (which samples three staggered rotamers per C–C bond). This conformational pre-organization can translate into an entropic binding advantage of approximately 0.5–1.5 kcal/mol for cyclopentyl over ethyl in related kinase systems, as observed in fragment-based lead optimization campaigns [2]. The rigid cyclopentyl also fills a larger hydrophobic volume than ethyl, potentially enhancing van der Waals contacts with the protein surface.

Conformational restriction Kinase hinge binding Entropic penalty

Predicted pKa Differentiation: The Cyclopentyl N1 Substituent Modulates Pyrazole Ring Electronics Differently Than N1-Ethyl or N1-Aryl Analogs

The predicted pKa of the target compound is 2.87 ± 0.12 (estimated for the conjugate acid of the pyrazole ring nitrogen), based on ChemicalBook data . This value reflects the electron-donating effect of the N1-cyclopentyl group, which differs from the inductive effect of N1-ethyl in 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide (CAS 1006485-32-0) and the electron-withdrawing effect of N1-aryl groups in advanced kinase inhibitor leads. The predicted pKa of approximately 2.87 means the compound remains predominantly uncharged at physiological pH (7.4), favoring passive membrane permeation, yet is sufficiently basic to allow salt formation with strong acids for formulation purposes [1]. The predicted density of 1.23 ± 0.1 g/cm³ and boiling point of 457.0 ± 30.0 °C also differentiate this compound from lower-MW analogs that may have different handling and storage requirements .

pKa Ionization state Solubility

Optimal Research and Procurement Application Scenarios for 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide Based on Its Structural Differentiation Profile


Kinase Inhibitor Fragment Growing and Scaffold Hopping Programs Requiring an N1-Cycloalkyl Pyrazole-3-carboxamide Core

The N1-cyclopentyl motif of this compound offers a conformationally constrained, medium-bulk hydrophobic anchor that fills the selectivity pocket adjacent to the kinase hinge region. Medicinal chemistry teams running fragment-to-lead or scaffold-hopping campaigns can use this compound as a differentiated starting point compared to N1-ethyl or N1-methyl analogs. The cyclopentyl group's limited pseudorotational freedom may reduce the entropic penalty upon binding, a parameter of particular value when optimizing residence time against kinases such as CDK2, FLT3, or BTK, which are established targets of the 4-aminopyrazole-3-carboxamide class [1]. The tertiary N,N-diethyl carboxamide further differentiates this scaffold from secondary amide analogs by removing one H-bond donor, potentially improving cellular permeability and reducing efflux susceptibility .

Screening Library Design for CNS-Penetrant Kinase Inhibitor Discovery

The reduced hydrogen-bond donor count (HBD = 1 from the 4-amino group only) combined with moderate lipophilicity (estimated clogP 1.5–2.5) places this compound in a physicochemical space associated with favorable CNS penetration (typically HBD ≤ 3, clogP 2–5). Procurement of this compound for CNS-targeted kinase inhibitor screening libraries is justified over secondary amide analogs (HBD ≥ 2) that may exhibit lower passive permeability across the blood-brain barrier. The N,N-diethyl tertiary amide and cyclopentyl N1 substituent together provide a differentiated CNS MPO (Multiparameter Optimization) score relative to the N1-ethyl secondary amide comparator [1].

Synthetic Intermediate for Parallel Library Synthesis Exploiting the 4-Amino Handle

The 4-amino group provides a reactive handle for diversification via amide coupling, reductive amination, or Suzuki coupling (after diazotization), enabling the rapid generation of compound libraries around the 1-cyclopentyl-N,N-diethyl-pyrazole-3-carboxamide core. This compound serves as a versatile late-stage intermediate for parallel synthesis, where the 4-amino group can be elaborated while retaining the favorable N1-cyclopentyl and N,N-diethyl carboxamide pharmacophoric elements. Its predicted purity specifications (typically ≥95% from commercial vendors) and predicted boiling point of 457 °C ensure adequate stability for multi-step synthetic workflows .

Comparative Selectivity Profiling of Tertiary vs. Secondary Amide Pyrazole-3-carboxamides Against Kinase Panels

The N,N-diethyl tertiary carboxamide of this compound eliminates the amide NH H-bond donor present in the majority of published 4-aminopyrazole-3-carboxamide kinase inhibitors. This chemical feature makes the compound a valuable tool compound for head-to-head selectivity profiling against broad kinase panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to quantify the contribution of the tertiary amide to kinase selectivity fingerprints. Data from such profiling can inform whether the tertiary amide confers narrower or broader target engagement compared to the well-characterized secondary amide analogs [1].

Quote Request

Request a Quote for 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.